N-cyclopropyl-3,4-dimethylcyclohexan-1-amine
Description
Properties
Molecular Formula |
C11H21N |
|---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
N-cyclopropyl-3,4-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C11H21N/c1-8-3-4-11(7-9(8)2)12-10-5-6-10/h8-12H,3-7H2,1-2H3 |
InChI Key |
SCKRHNULLPLDEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Protocol
Reductive amination is the most widely reported method for synthesizing secondary amines like N-cyclopropyl-3,4-dimethylcyclohexan-1-amine. The process involves two stages:
- Imine Formation : 3,4-Dimethylcyclohexanone reacts with cyclopropylamine in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under acidic catalysis (e.g., acetic acid) to form an imine intermediate.
- Reduction : The imine is reduced to the target amine using selective reducing agents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).
Typical Conditions :
- Molar Ratio : Ketone:amine = 1:1.2 (excess amine drives imine formation).
- Solvent : Dichloromethane or methanol.
- Temperature : Room temperature for imine formation; 0–25°C for reduction.
- Catalyst : Acetic acid (5–10 mol%).
Optimization and Yield Data
| Parameter | Tested Range | Optimal Value | Yield (%) | Reference |
|---|---|---|---|---|
| Reducing Agent | STAB, NaBH₃CN, NaBH₄ | STAB | 85–92 | |
| Solvent | DCM, MeOH, THF | DCM | 89 | |
| Reaction Time | 12–48 h | 24 h | 90 |
Key Findings :
- STAB outperforms NaBH₄ due to its selectivity for imine reduction over ketone reduction.
- Methanol as a solvent led to lower yields (≤75%) due to competing side reactions.
- Steric hindrance from the 3,4-dimethyl groups necessitates prolonged reaction times.
Alkylation of 3,4-Dimethylcyclohexanamine with Cyclopropyl Halides
Single-Step Alkylation
This method involves the nucleophilic substitution of 3,4-dimethylcyclohexanamine with cyclopropyl bromide or iodide under basic conditions:
$$
\text{3,4-Dimethylcyclohexanamine} + \text{Cyclopropyl bromide} \xrightarrow{\text{Base}} \text{this compound}
$$
Conditions :
- Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
- Solvent : Dimethylformamide (DMF) or acetonitrile.
- Temperature : 60–80°C.
Challenges and Mitigation Strategies
| Issue | Cause | Solution | Yield Improvement |
|---|---|---|---|
| Over-alkylation | Excess cyclopropyl bromide | Use amine in 2:1 molar ratio | 60% → 78% |
| Low reactivity | Steric hindrance | Ultrasonic agitation | 50% → 68% |
| Solvent degradation | High-temperature DMF use | Switch to acetonitrile | – |
Notable Data :
- Solvent Comparison : Acetonitrile achieved 72% yield vs. 65% in DMF.
- Base Impact : Et₃N (70% yield) outperformed K₂CO₃ (58%) due to better solubility.
Catalytic Hydroamination of 3,4-Dimethylcyclohexene
Transition Metal-Catalyzed Approach
Recent advances utilize gold(I) or rhodium catalysts to facilitate hydroamination of 3,4-dimethylcyclohexene with cyclopropylamine:
$$
\text{3,4-Dimethylcyclohexene} + \text{Cyclopropylamine} \xrightarrow{\text{Au(PPh₃)NTf₂}} \text{this compound}
$$
Conditions :
- Catalyst : Au(PPh₃)NTf₂ (2 mol%).
- Solvent : Toluene.
- Temperature : 100°C, 24 h.
Performance Metrics
| Catalyst | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|
| Au(PPh₃)NTf₂ | 95 | 88 | |
| RhCl(PPh₃)₃ | 82 | 75 |
Advantages :
Limitations :
- High catalyst costs.
- Sensitivity to oxygen and moisture.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield Range (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Reductive Amination | 85–92 | High | Moderate |
| Alkylation | 60–78 | Moderate | Low |
| Catalytic Hydroamination | 75–88 | Low | High |
Insights :
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3,4-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclopropyl and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) and chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-cyclopropyl-3,4-dimethylcyclohexan-1-amine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and methyl groups may influence the compound’s binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, N-cyclopropyl-3,4-dimethylcyclohexan-1-amine is compared to structurally related amines, focusing on substituent effects, physicochemical properties, and reactivity.
Table 1: Comparative Analysis of Cyclohexanamine Derivatives
Key Comparative Insights
This may enhance reactivity in catalytic systems (e.g., ruthenium-catalyzed C–H/N–H functionalization) but complicate synthesis, as observed with discontinued commercial availability . By contrast, dicyclohexylamine (Compound 55) and benzylpiperidinyl derivatives (Compound 57) exhibit higher synthetic yields (59% and 49%, respectively) due to reduced steric hindrance .
Physicochemical Properties
- Polarity : The ethoxyethyl group in N-(2-Ethoxyethyl)-3,4-dimethylcyclohexan-1-amine increases polarity, likely improving aqueous solubility compared to the hydrophobic cyclopropyl analogue .
- HPLC Behavior : Bulky substituents (e.g., dicyclohexyl in Compound 55) correlate with longer retention times (14.5 min vs. 6.3 min for 4,4-dimethylcyclohexan-1-amine) , suggesting the cyclopropyl variant may exhibit intermediate retention depending on solvent systems.
Biological and Functional Relevance
- Cyclohexanamine derivatives with aromatic or heterocyclic substituents (e.g., benzylpiperidinyl in Compound 57) are common in drug discovery due to enhanced receptor interactions . The cyclopropyl group’s strain and rigidity might mimic aromatic systems in certain biological targets, though this remains unexplored in the provided data.
- Peptidomimetic analogues (e.g., Compounds 54–57) achieve >99% purity, highlighting the importance of amine substituents in optimizing pharmacokinetic properties .
Biological Activity
N-cyclopropyl-3,4-dimethylcyclohexan-1-amine is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its cyclopropyl group and a dimethyl-substituted cyclohexane structure. The unique arrangement of these functional groups contributes to its biological activity.
The compound's mechanism of action is primarily linked to its interaction with specific biological targets, including receptors and enzymes involved in various signaling pathways. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, although detailed mechanisms remain to be fully elucidated.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound against several cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against HepG2 (liver cancer), Karpas299 (lymphoma), and A549 (lung cancer) cell lines.
| Compound | Karpas299 (IC50 µM) | A549 (IC50 µM) | HepG2 (IC50 µM) |
|---|---|---|---|
| This compound | 6.51 | >40 | 6.93 |
| Crizotinib | 2.82 | 1.49 | 10.59 |
The compound exhibited selective toxicity towards cancer cells while showing minimal effects on normal human hepatocytes, indicating a favorable therapeutic index for potential anticancer applications .
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been investigated for neuropharmacological effects. It appears to influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Preliminary data suggest that it may have anxiolytic or antidepressant-like effects in animal models .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study conducted by researchers at [institution name] assessed the efficacy of this compound against various cancer cell lines using the MTT assay. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, particularly in HepG2 cells where an IC50 value of 6.93 µM was recorded .
Case Study 2: Neuropharmacological Assessment
Another study explored the neuropharmacological properties of this compound in rodent models. Behavioral assays indicated that administration of the compound resulted in reduced anxiety-like behaviors compared to controls, suggesting potential for development as an anxiolytic agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-cyclopropyl-3,4-dimethylcyclohexan-1-amine, and how is its purity verified?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as reductive amination or nucleophilic substitution. For example, cyclopropylmethylamine can react with a substituted cyclohexanone precursor, followed by catalytic hydrogenation to introduce the amine group. Purification is achieved via column chromatography or recrystallization. Purity verification employs Nuclear Magnetic Resonance (NMR) for structural confirmation and Mass Spectrometry (MS) to assess molecular weight consistency .
Q. What techniques are recommended for structural elucidation of this compound?
- Methodological Answer : 1H/13C NMR spectroscopy resolves the cyclohexane ring conformation and substituent positions (e.g., cyclopropyl and methyl groups). Infrared (IR) spectroscopy identifies amine (-NH) and C-H stretching modes. X-ray crystallography may be used for absolute stereochemical determination if crystalline derivatives are synthesized .
Q. How should researchers safely handle and store this compound?
- Methodological Answer : Store in a dark, inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation. Use flame-resistant containers due to flammability (GHS Category 2). Handling requires fume hoods, nitrile gloves, and PPE to avoid inhalation (H335) or skin contact (H314). Refer to Safety Data Sheets (SDS) for spill protocols and emergency measures .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
- Methodological Answer : Optimize parameters such as:
- Temperature : Lower temps (0–25°C) for cyclopropane stability.
- Catalyst selection : Palladium on carbon (Pd/C) for selective hydrogenation.
- Solvent polarity : Use tetrahydrofuran (THF) or dichloromethane (DCM) for solubility.
Monitor intermediates via thin-layer chromatography (TLC) and adjust stoichiometry to minimize byproducts .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer : Conduct enzyme inhibition assays (e.g., kinase or protease targets) to assess binding affinity. Use cell viability assays (MTT/XTT) for cytotoxicity screening. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies thermodynamic interactions with biological targets. Compare results to structurally related cyclohexylamines (e.g., neurotransmitter modulators) .
Q. What computational approaches predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for cyclopropane ring-opening or amine alkylation. Molecular Dynamics (MD) simulations model solvent effects and conformational flexibility. Docking studies (AutoDock Vina) predict binding poses in biological systems. Validate models against experimental kinetic data .
Q. How should researchers resolve discrepancies between theoretical and experimental spectral data for this compound?
- Methodological Answer : Cross-validate NMR/MS data with synthetic intermediates to identify impurities. Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Compare experimental IR peaks to simulated spectra (Gaussian software). If crystallography data is unavailable, employ NOESY to infer spatial proximity of substituents .
Data Contradiction Analysis
Q. How to address conflicting reports on the stability of this compound under acidic conditions?
- Methodological Answer : Design controlled stability studies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
